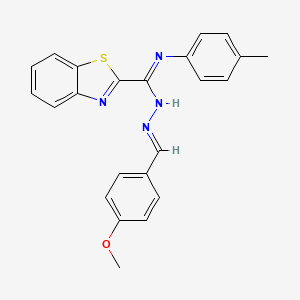

![molecular formula C13H10N2OS B5512597 4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5512597.png)

4-(2-methylphenoxy)thieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multiple steps, including cyclization, chlorination, and nucleophilic substitution reactions. For instance, Lei et al. (2017) describe a rapid synthetic method for N-methylthieno[2,3-d]pyrimidin-4-amine, a compound similar to 4-(2-methylphenoxy)thieno[2,3-d]pyrimidine, achieved through condensation, chlorination, and substitution steps with a total yield of 54% (Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by the presence of a thieno[2,3-d]pyrimidine core, which can be modified through various functional groups. The structure-activity relationship (SAR) within this class of compounds is significant for enhancing their potency as pharmacological agents. Taltavull et al. (2010) investigated pyrido[3',2':4,5]thieno[3,2-d]pyrimidines for their activity as phosphodiesterase IV inhibitors, emphasizing the importance of specific substituents for enzyme affinity (Taltavull et al., 2010).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines undergo a variety of chemical reactions, including nucleophilic substitution, chlorination, and cyclization. These reactions enable the synthesis of diverse derivatives with potential biological activities. Grinev et al. (1985) detailed transformations leading to 4-methoxy-, 4-alkylamino-, and other derivatives, illustrating the chemical versatility of the thieno[2,3-d]pyrimidine core (Grinev & Kaplina, 1985).

Scientific Research Applications

Synthesis Techniques

- Thieno[2,3-d]pyrimidine derivatives have been synthesized using rapid methods, indicating their importance as key intermediates in biologically active compounds. A specific synthetic route involves condensation, chlorination, and nucleophilic substitution, highlighting the compound's role in facilitating the synthesis of biologically relevant molecules (Lei et al., 2017).

Biological Activities

- A series of thieno[2,3-d]pyrimidine derivatives have been synthesized as antifolate inhibitors, showing selectivity for high-affinity folate receptors over other transport mechanisms. These compounds exhibited potent antitumor activities, indicating the therapeutic potential of thieno[2,3-d]pyrimidine derivatives in cancer treatment (Deng et al., 2009).

- Novel amino acids and imidazoles containing thieno[2,3-d]pyrimidine moiety have shown promising radioprotective and antitumor activities, suggesting their potential in developing new therapeutic agents (Alqasoumi et al., 2009).

Anticancer and Antimicrobial Activities

- Thieno[2,3-d]pyrimidine derivatives have been explored for their cytostatic and antiviral activities, particularly against HCV, showcasing the compound's versatility in addressing various diseases (Tichy et al., 2017).

- Investigations into thieno[2,3-d]pyrimidines have demonstrated antimicrobial and anti-inflammatory properties, further underscoring the broad biological significance of these compounds (Tolba et al., 2018).

Chemical Properties and Analysis

- The electrospray ionization collision-induced dissociation of thieno[3,2-d]pyrimidine derivatives has been studied, providing valuable insights into their chemical properties and potential analytical applications (Guo et al., 2020).

Mechanism of Action

Target of Action

The primary target of 4-(2-methylphenoxy)thieno[2,3-d]pyrimidine is VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in the regulation of angiogenesis, a process that is critical for the growth and survival of cancer cells .

Mode of Action

This compound interacts with VEGFR-2, inhibiting its activity . This inhibition prevents the VEGFR-2 mediated signaling pathways, thereby inhibiting angiogenesis and the growth of cancer cells .

Biochemical Pathways

The compound affects the VEGFR-2 mediated signaling pathways . By inhibiting VEGFR-2, it disrupts the downstream effects of this pathway, which include the proliferation and survival of endothelial cells, as well as angiogenesis .

Result of Action

The inhibition of VEGFR-2 by this compound results in the suppression of angiogenesis and the growth of cancer cells . This leads to a decrease in tumor growth and potentially to tumor regression .

Safety and Hazards

While specific safety and hazard information for “4-(2-methylphenoxy)thieno[2,3-d]pyrimidine” is not available in the retrieved papers, general precautions for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Future Directions

Thienopyrimidines, including “4-(2-methylphenoxy)thieno[2,3-d]pyrimidine”, hold promise for future research due to their diverse pharmacological effects . Future research could focus on further elucidating their mechanisms of action, optimizing their synthesis methods, and exploring their potential as therapeutic agents for various diseases .

properties

IUPAC Name |

4-(2-methylphenoxy)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-9-4-2-3-5-11(9)16-12-10-6-7-17-13(10)15-8-14-12/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLLVTZTKIDMKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

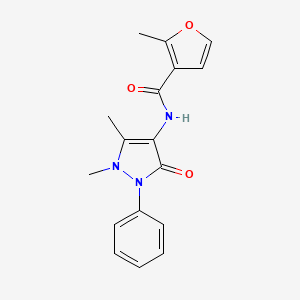

![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5512525.png)

![2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5512541.png)

![3-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5512546.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5512547.png)

![5-[(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]-N,N-dimethyl-2-furamide](/img/structure/B5512557.png)

![4-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5512564.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5512580.png)

![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B5512583.png)

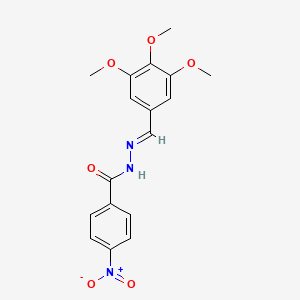

![N-ethyl-2-(2-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5512585.png)

![1-(4-methylphenyl)-4-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-9-ylcarbonyl)-2-piperazinone](/img/structure/B5512589.png)

![(1S*,5R*)-3-[6-(4-fluorophenyl)-3-pyridazinyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5512596.png)